N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide
Description
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) |
InChI Key |
SSJKBGREYYGLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NO)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Construction
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A representative protocol involves reacting 5-aminopyrazole derivatives with β-diketones or their equivalents under acidic conditions. For N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide, the critical step introduces the hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide moiety through sequential functionalization:
- Chlorination : Treatment of dihydroxy intermediates with phosphorus oxychloride (POCl₃) at 80–110°C introduces reactive chlorine substituents.
- Nucleophilic Substitution : Morpholine or other amines displace chlorine at position 7 under mild basic conditions (K₂CO₃, RT).
- Carboximidamide Installation : Hydroxylamine derivatives react with ester or nitrile precursors at the C3 position.
Table 1 : Key intermediates in scaffold assembly
Functionalization Strategies
Post-scaffold assembly, three primary approaches introduce the N'-hydroxycarboximidamide group:
A. Direct Amidoxime Formation
Reacting 3-cyano derivatives with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12h achieves conversion rates >80%. Excess NH₂OH·HCl (2.5 eq) and pH control (pH 8–9) prevent over-oxidation.
B. Carboxylate Intermediate Route
- Ester hydrolysis: 3-carboxylate esters (e.g., methyl ester) saponify with NaOH/MeOH/H₂O (3:1) at 70°C.
- Carboxylic acid activation: EDCI/HOBt-mediated coupling with hydroxylamine yields target amidoxime.
C. Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura reactions install aryl/heteroaryl groups before amidoximation. For example:
Table 2 : Representative Suzuki coupling conditions
| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Carboxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 90 | 12 | 78 |
| 2-Pyridyl | Pd(dppf)Cl₂, CsF | 100 | 8 | 82 |
Stepwise Synthetic Protocols
Multi-Step Synthesis from Pyrazole Precursors
A validated 5-step sequence (adapted from):
Pyrazole Activation
5-Amino-3-methylpyrazole reacts with diethyl malonate in sodium ethoxide/EtOH, yielding dihydroxy intermediate (89%).Chlorination
POCl₃ (5 eq) at reflux (110°C, 4h) converts hydroxyl to chloride (61%).Morpholine Substitution
Dichloro intermediate + morpholine (1.2 eq) in THF with K₂CO₃ (2 eq), RT, 12h (94%).Carboxylation
CO insertion via Pd(0)/CO(g) in DMF at 80°C (Requires specialized equipment).Amidoxime Formation
NH₂OH·HCl (2.5 eq), EtOH/H₂O, 60°C, pH 8.5 (82%).
Critical Parameters :
- Chlorination efficiency depends on POCl₃ purity and drying of intermediates
- Morpholine substitution requires strict stoichiometry to prevent di-substitution
Parallel Synthesis Approach
High-throughput methods from enable library generation:
Enamine Formation
2-Acetylpyridine + DMF-DMA → β-enaminone (85–92%)Cyclization
Methyl 5-amino-1H-pyrazole-4-carboxylate + enaminone in AcOH, 100°C (73%)Ester Hydrolysis
2M NaOH/MeOH, 70°C, 3h (Quantitative)Amidation
HATU/DIPEA-mediated coupling with hydroxylamine (68–75%)
Advantages :
- Amenable to automation
- Produces 50–100mg scale compounds in 3 days
Optimization of Critical Steps
Chlorination Efficiency
Comparative studies show POCl₃ outperforms SOCl₂ and PCl₅:
Table 3 : Chlorinating agents comparison
| Reagent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| POCl₃ | 110 | 4 | 98 |
| SOCl₂ | 80 | 6 | 72 |
| PCl₅ | 120 | 3 | 85 |
Amidoxime Formation Kinetics
Real-time NMR monitoring reveals:
- Pseudo-first-order kinetics (k = 0.15 min⁻¹ at 60°C)
- Induction period of 20min due to NH₂OH activation
- Optimal pH 8.5 prevents NH₂OH decomposition
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (DMSO- d₆): δ 8.72 (s, 1H, NH), 7.85 (d, J = 4.0 Hz, 1H), 6.45 (s, 1H), 3.65 (m, 4H, morpholine)
- HRMS : [M+H]⁺ calcd. for C₇H₈N₅O: 178.0729; found: 178.0726
- HPLC Purity : 98.2% (C18, 0.1% TFA/ACN gradient)
Stability Studies :
Challenges and Mitigation Strategies
Byproduct Formation
Common impurities:
- Over-chlorinated derivatives (3–5%)
- Morpholine dimer adducts (1–2%)
Solutions :
- Flash chromatography (SiO₂, EtOAc/hexane gradient)
- Crystallization from EtOH/H₂O (4:1)
Scale-Up Limitations
Batch processes >100g show:
- Exothermic risks in chlorination step
- Pd leaching in cross-couplings (0.5–1.2ppm residual)
Engineering Controls :
- Jacketed reactors with precise temp control
- Pd scavengers (SiliaMetS Thiol) post-coupling
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different chemical and physical properties depending on the introduced functional groups .
Scientific Research Applications
N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, allowing substitutions at positions 3, 5, and 7. Below is a comparative analysis of key analogs:
Key Observations :
- Carboximidamide vs. Carboxamide : The hydroxylamine group in this compound distinguishes it from carboxamide derivatives (e.g., 13a, 10m). This amidoxime moiety may enhance metal-binding capacity or hydrogen-bonding interactions, as seen in fragment-based drug discovery .
- Substitution at Position 7: 7-Substituted analogs (e.g., 7-amino, 7-oxo) exhibit diverse biological activities, including protease inhibition (cathepsin K) and kinase targeting .
- Aryl and Heteroaryl Modifications : Compounds like 10m and 13a incorporate aryl or pyrimidinyl groups at the N-position, improving selectivity for targets like CDK2 or bacterial enzymes .
Biological Activity
N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by case studies and research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of N-heterocyclic compounds that have demonstrated significant pharmacological potential. Their structural framework allows for various modifications leading to compounds with enhanced biological activities. The biological activities of these compounds include:
- Anticancer Activity : Many derivatives have been identified as effective inhibitors of key signaling pathways involved in cancer progression.
- Antimicrobial Activity : Some compounds exhibit notable efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Certain derivatives show the ability to inhibit inflammatory pathways.
Anticancer Activity
Recent studies indicate that this compound derivatives can act as potent anticancer agents. They function primarily through the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: B-Raf Kinase Inhibition
A significant study identified novel pyrazolo[1,5-a]pyrimidine derivatives as B-Raf kinase inhibitors. B-Raf is a critical component of the Raf-MEK-ERK signaling pathway, which is often mutated in various cancers, including melanoma. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance inhibitory potency against B-Raf, making it a promising target for therapeutic intervention in melanoma and other Ras-related cancers .
Enzyme Inhibition
This compound has also been shown to inhibit several key enzymes:
- Cyclin-dependent Kinases (CDKs) : These kinases are crucial for cell cycle regulation. Inhibitors targeting CDKs have been developed from pyrazolo[1,5-a]pyrimidine scaffolds, showing low micromolar IC50 values .
- Xanthine Oxidase : This enzyme plays a role in purine metabolism and is associated with conditions like gout. Pyrazolopyrimidine derivatives have exhibited xanthine oxidase inhibition .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. A recent study synthesized a series of pyrazolo[1,5-a]pyrimidines and tested them for antibacterial and antifungal activities. Results indicated that several compounds displayed significant activity against human cancer cell lines such as MCF-7 and HepG-2 compared to standard treatments like Doxorubicin .
Summary of Biological Activities
Q & A
Q. Methodological Notes
- Synthetic Protocols : Prioritize BPC-mediated amidation for carboxamide formation due to high efficiency (>70% yield) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 experiments to distinguish CH₃/CH₂ groups .
- Biological Testing : Include positive controls (e.g., E-64 for cathepsins) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
